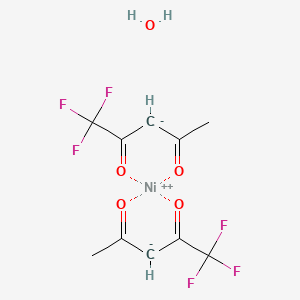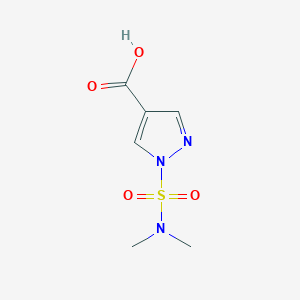
Alanine, N-hydroxy-2-methyl-, methyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine, N-hydroxy-2-methyl-, methyl ester (9CI) is a chemical compound with the molecular formula C5H11NO3 and a molecular weight of 133.15 g/mol It is a derivative of alanine, an amino acid, and is characterized by the presence of a hydroxy group and a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-hydroxy-2-methyl-, methyl ester typically involves the esterification of alanine derivatives. One common method involves the reaction of alanine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes, optimized for large-scale synthesis. The use of TMSCl and methanol is preferred due to the efficiency and scalability of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Alanine, N-hydroxy-2-methyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted alanine derivatives.
Wissenschaftliche Forschungsanwendungen
Alanine, N-hydroxy-2-methyl-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of Alanine, N-hydroxy-2-methyl-, methyl ester involves its interaction with various molecular targets and pathways. The hydroxy and ester groups allow it to participate in hydrogen bonding and esterification reactions, influencing its reactivity and interactions with enzymes and other biomolecules. These interactions can modulate metabolic pathways and biochemical processes, making it a valuable compound for research.
Vergleich Mit ähnlichen Verbindungen
- Alanine, N-methoxy-2-methyl-, methyl ester
- Alanine, N-chloro-2-methyl-, methyl ester
- Alanine, N-hydroxy-2-methyl-, ethyl ester
Comparison: Alanine, N-hydroxy-2-methyl-, methyl ester is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity compared to its methoxy and chloro counterparts. The ethyl ester variant differs in the ester group, affecting its solubility and reactivity. These differences make Alanine, N-hydroxy-2-methyl-, methyl ester particularly valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C5H11NO3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
methyl 2-(hydroxyamino)-2-methylpropanoate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,6-8)4(7)9-3/h6,8H,1-3H3 |
InChI-Schlüssel |
DJAIGLIQWDXTFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoro-N-[4-(4-fluorophenyl)piperidin-3-yl]acetamide](/img/structure/B12087731.png)


![(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B12087750.png)



![6'-Bromo-7'-fluoro-1'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'(2'H)-dione](/img/structure/B12087795.png)
![1-[(3-Fluoro-4-methylphenyl)methyl]piperidin-3-amine](/img/structure/B12087799.png)
![N-[(5-chloro-7-methylsulfonyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]ethanamine;hydrochloride](/img/structure/B12087801.png)
![(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12087807.png)

![Butanedioic acid;[3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone](/img/structure/B12087814.png)
